
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol is an organic compound characterized by its unique structure, which includes an indane moiety fused with a tertiary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with a suitable alkylating agent under controlled conditions. One common method includes the use of Grignard reagents, where 2,3-dihydro-1H-indene reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride
- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide
Comparison: 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the indane moiety also contributes to its unique properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
351490-86-3 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10,14H,7-9H2,1-2H3 |
InChI-Schlüssel |
ZCKMKRGGJZFAOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)
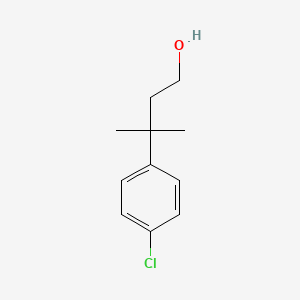


![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
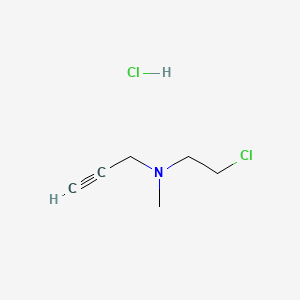

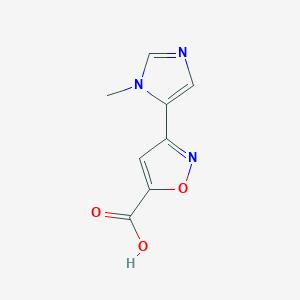
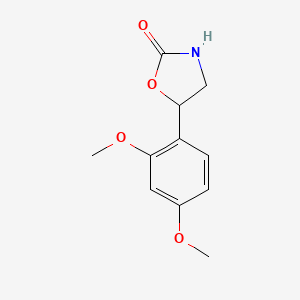
amine](/img/structure/B13594783.png)
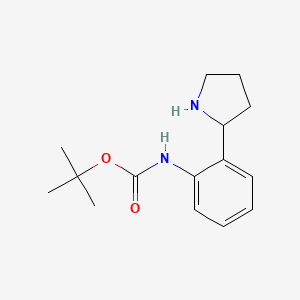

![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)

